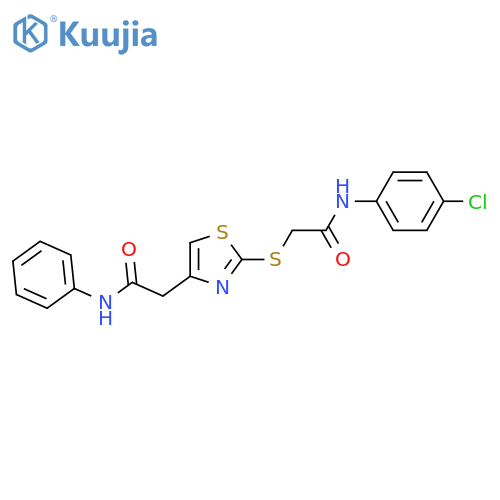Cas no 954018-29-2 (N-(4-chlorophenyl)-2-({4-(phenylcarbamoyl)methyl-1,3-thiazol-2-yl}sulfanyl)acetamide)

954018-29-2 structure
商品名:N-(4-chlorophenyl)-2-({4-(phenylcarbamoyl)methyl-1,3-thiazol-2-yl}sulfanyl)acetamide
N-(4-chlorophenyl)-2-({4-(phenylcarbamoyl)methyl-1,3-thiazol-2-yl}sulfanyl)acetamide 化学的及び物理的性質
名前と識別子
-
- N-(4-chlorophenyl)-2-({4-(phenylcarbamoyl)methyl-1,3-thiazol-2-yl}sulfanyl)acetamide
- 2-[2-[2-(4-chloroanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-phenylacetamide
- 954018-29-2
- N-(4-chlorophenyl)-2-({4-[(phenylcarbamoyl)methyl]-1,3-thiazol-2-yl}sulfanyl)acetamide
- AKOS024641183
- F2335-0801
- N-(4-chlorophenyl)-2-((4-(2-oxo-2-(phenylamino)ethyl)thiazol-2-yl)thio)acetamide
-
- インチ: 1S/C19H16ClN3O2S2/c20-13-6-8-15(9-7-13)22-18(25)12-27-19-23-16(11-26-19)10-17(24)21-14-4-2-1-3-5-14/h1-9,11H,10,12H2,(H,21,24)(H,22,25)
- InChIKey: UZTWGTKXMCYCDI-UHFFFAOYSA-N
- ほほえんだ: C(NC1=CC=CC=C1)(=O)CC1=CSC(SCC(NC2=CC=C(Cl)C=C2)=O)=N1
計算された属性
- せいみつぶんしりょう: 417.0372468g/mol
- どういたいしつりょう: 417.0372468g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 27
- 回転可能化学結合数: 7
- 複雑さ: 497
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.1
- トポロジー分子極性表面積: 125Ų
N-(4-chlorophenyl)-2-({4-(phenylcarbamoyl)methyl-1,3-thiazol-2-yl}sulfanyl)acetamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F2335-0801-20μmol |
N-(4-chlorophenyl)-2-({4-[(phenylcarbamoyl)methyl]-1,3-thiazol-2-yl}sulfanyl)acetamide |
954018-29-2 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
| Life Chemicals | F2335-0801-15mg |
N-(4-chlorophenyl)-2-({4-[(phenylcarbamoyl)methyl]-1,3-thiazol-2-yl}sulfanyl)acetamide |
954018-29-2 | 90%+ | 15mg |
$89.0 | 2023-05-16 | |
| Life Chemicals | F2335-0801-10μmol |
N-(4-chlorophenyl)-2-({4-[(phenylcarbamoyl)methyl]-1,3-thiazol-2-yl}sulfanyl)acetamide |
954018-29-2 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2335-0801-1mg |
N-(4-chlorophenyl)-2-({4-[(phenylcarbamoyl)methyl]-1,3-thiazol-2-yl}sulfanyl)acetamide |
954018-29-2 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
| Life Chemicals | F2335-0801-4mg |
N-(4-chlorophenyl)-2-({4-[(phenylcarbamoyl)methyl]-1,3-thiazol-2-yl}sulfanyl)acetamide |
954018-29-2 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
| Life Chemicals | F2335-0801-10mg |
N-(4-chlorophenyl)-2-({4-[(phenylcarbamoyl)methyl]-1,3-thiazol-2-yl}sulfanyl)acetamide |
954018-29-2 | 90%+ | 10mg |
$79.0 | 2023-05-16 | |
| Life Chemicals | F2335-0801-75mg |
N-(4-chlorophenyl)-2-({4-[(phenylcarbamoyl)methyl]-1,3-thiazol-2-yl}sulfanyl)acetamide |
954018-29-2 | 90%+ | 75mg |
$208.0 | 2023-05-16 | |
| Life Chemicals | F2335-0801-5mg |
N-(4-chlorophenyl)-2-({4-[(phenylcarbamoyl)methyl]-1,3-thiazol-2-yl}sulfanyl)acetamide |
954018-29-2 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2335-0801-50mg |
N-(4-chlorophenyl)-2-({4-[(phenylcarbamoyl)methyl]-1,3-thiazol-2-yl}sulfanyl)acetamide |
954018-29-2 | 90%+ | 50mg |
$160.0 | 2023-05-16 | |
| Life Chemicals | F2335-0801-3mg |
N-(4-chlorophenyl)-2-({4-[(phenylcarbamoyl)methyl]-1,3-thiazol-2-yl}sulfanyl)acetamide |
954018-29-2 | 90%+ | 3mg |
$63.0 | 2023-05-16 |
N-(4-chlorophenyl)-2-({4-(phenylcarbamoyl)methyl-1,3-thiazol-2-yl}sulfanyl)acetamide 関連文献
-
Shengjie Zhang,Son-Jong Hwang,David A. Dixon,Bruce C. Gates,Alexander Katz Dalton Trans., 2018,47, 13550-13558
-
Sean W. Reilly,Charles Edwin Webster,T. Keith Hollis,Henry U. Valle Dalton Trans., 2016,45, 2823-2828
-
Kaiming Hou New J. Chem., 2019,43, 10826-10833
-
Dorsasadat Safanama,Neeraj Sharma,Rayavarapu Prasada Rao,Helen E. A. Brand,Stefan Adams J. Mater. Chem. A, 2016,4, 7718-7726
954018-29-2 (N-(4-chlorophenyl)-2-({4-(phenylcarbamoyl)methyl-1,3-thiazol-2-yl}sulfanyl)acetamide) 関連製品
- 64869-63-2((1S,3R)-3-methylcyclohexan-1-amine)
- 1934808-00-0(7-amino-2,3-dihydro-1H-indene-4-carboxylic acid)
- 2227735-03-5((2S)-1-2-(propan-2-yloxy)phenylpropan-2-ol)
- 1091618-41-5(5-(4-Bromo-2-methoxyphenyl)oxazole)
- 1804850-80-3(4-(Aminomethyl)-3-(difluoromethyl)-6-(trifluoromethoxy)-2-(trifluoromethyl)pyridine)
- 2649047-71-0(2-(2-isocyanatopropan-2-yl)-4H,5H,6H-cyclopentabthiophene)
- 1245645-65-1(4-(2-bromoethyl)indol-2-one)
- 2228287-44-1(1-{1-2-(trifluoromethyl)pyridin-3-ylcyclopropyl}ethan-1-amine)
- 1361490-29-0(4,3',4',5'-Tetrachloro-2,3,5,6-tetrafluorobiphenyl)
- 1220039-77-9(1-(6-Bromo-1H-indazol-3-yl)ethanone)
推奨される供給者
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Wuhan Comings Biotechnology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
